molecular formula C13H18ClNO2 B13722573 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride CAS No. 1170044-32-2

3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride

Cat. No.: B13722573
CAS No.: 1170044-32-2
M. Wt: 255.74 g/mol
InChI Key: WWDOLMLXRNZPCL-UHFFFAOYSA-N
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Description

3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride is a chemical compound with the molecular formula C13H17NO2·HCl It is known for its unique structure, which includes a piperidine ring attached to a benzo[1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride typically involves the reaction of 3-Benzo[1,3]dioxol-5-ylmethyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the benzo[1,3]dioxole moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or benzo[1,3]dioxole derivatives.

Scientific Research Applications

3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine
  • 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine-4-amine
  • 3-Benzo[1,3]dioxol-5-ylmethyl-piperidine-4-carboxylic acid

Uniqueness

3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride is unique due to its specific combination of a piperidine ring and a benzo[1,3]dioxole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1170044-32-2

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)piperidine;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-2-11(8-14-5-1)6-10-3-4-12-13(7-10)16-9-15-12;/h3-4,7,11,14H,1-2,5-6,8-9H2;1H

InChI Key

WWDOLMLXRNZPCL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CC3=C(C=C2)OCO3.Cl

Origin of Product

United States

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